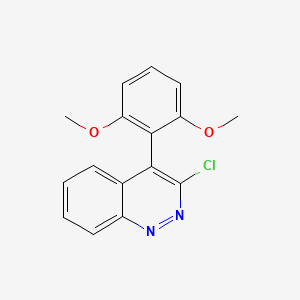

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline

描述

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a heterocyclic compound featuring a cinnoline core (a benzene ring fused to a pyridazine ring) substituted with a chlorine atom at position 3 and a 2,6-dimethoxyphenyl group at position 3. Key properties from available data include:

- Molecular formula: C₆H₃BrClN₃ (as listed in , though this may conflict with structural expectations; see Section 2 for clarification).

- Molecular weight: 232.47 g/mol .

The chlorine and methoxy substituents likely enhance electronic properties and binding affinity in biological systems.

属性

IUPAC Name |

3-chloro-4-(2,6-dimethoxyphenyl)cinnoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2/c1-20-12-8-5-9-13(21-2)15(12)14-10-6-3-4-7-11(10)18-19-16(14)17/h3-9H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTGCOLLDXASIIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)OC)C2=C(N=NC3=CC=CC=C32)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Metal-Free Cyclization Approach

Method Overview:

This route involves a metal-free cyclization of suitable precursors, typically nitriles or related aromatic compounds, under oxidative or reductive conditions to form the cinnoline core. The process often employs oxidants like sodium periodate or hypervalent iodine reagents, avoiding metal catalysts.

- Preparation of precursor: Aromatic nitriles bearing the 2,6-dimethoxyphenyl group are synthesized via electrophilic aromatic substitution.

- Cyclization reaction: The nitrile precursor undergoes cyclization in the presence of oxidants such as sodium periodate (NaIO₄) or iodine-based reagents under mild conditions.

- Chlorination: The introduction of the chlorine atom at the 3-position is achieved via electrophilic chlorination using N-chlorosuccinimide (NCS) or similar chlorinating agents under controlled temperature.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Cyclization | Aromatic nitrile + oxidant (NaIO₄) in acetic acid at reflux | ~45-60% | Mild oxidative cyclization |

| Chlorination | NCS, room temperature, inert solvent | ~70-80% | Selective chlorination at the 3-position |

- Metal-free, environmentally benign

- Mild reaction conditions

Palladium-Catalyzed Cross-Coupling and Cyclization

Method Overview:

Utilizes palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Sonogashira) to assemble the aromatic framework, followed by intramolecular cyclization to form the cinnoline core.

- Coupling: 2,6-dimethoxyphenyl boronic acid derivatives are coupled with halogenated cinnoline precursors.

- Cyclization: The coupled intermediate undergoes intramolecular cyclization facilitated by palladium catalysts under thermal conditions.

- Chlorination: Post-cyclization chlorination at the 3-position is performed using NCS or similar chlorinating agents.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Cross-coupling | Pd(PPh₃)₄, base (K₂CO₃), DMF, 80°C | 65-75% | Efficient aromatic coupling |

| Cyclization | Heating in acetic acid or DMF | 50-65% | Intramolecular ring formation |

| Chlorination | NCS, room temperature | 70-85% | Selective chlorination |

- High regioselectivity

- Suitable for diversification

Condensation and Cyclization of Aromatic Ketones

Method Overview:

This classical approach involves condensation of appropriately substituted aromatic ketones with hydrazines or related amines, followed by oxidative cyclization to form the cinnoline ring.

- Condensation: 2,6-dimethoxybenzaldehyde derivatives react with hydrazine derivatives to produce hydrazones.

- Cyclization: Oxidative cyclization using reagents like ferric chloride or iodine to form the cinnoline core.

- Chlorination: Chlorination at the 3-position is achieved via electrophilic halogenation.

| Step | Reagents & Conditions | Yield | Notes |

|---|---|---|---|

| Condensation | Hydrazine hydrate, ethanol, reflux | 60-70% | Formation of hydrazone intermediates |

| Cyclization | FeCl₃ or I₂, reflux | 50-65% | Aromatic ring closure |

| Chlorination | NCS or Cl₂, room temperature | 75-85% | Selective substitution |

- Well-established methodology

- Good for large-scale synthesis

Summary Table of Preparation Methods

| Method | Key Reagents | Catalysts | Reaction Conditions | Typical Yield | Notes |

|---|---|---|---|---|---|

| Metal-Free Cyclization | NaIO₄, NCS | None | Reflux, mild | 45-80% | Environmentally friendly |

| Palladium-Catalyzed | Pd catalysts, boronic acids | Pd(PPh₃)₄ | 80°C, inert atmosphere | 50-75% | High regioselectivity |

| Condensation/Cyclization | Hydrazine, FeCl₃ | None | Reflux | 50-70% | Classical approach |

Research Findings and Observations

Recent studies emphasize the importance of reaction conditions in optimizing yields and selectivity:

- Oxidative cyclization using hypervalent iodine reagents has been shown to efficiently produce cinnoline derivatives with minimal by-products.

- Palladium-catalyzed routes offer high regioselectivity and functional group tolerance, making them suitable for complex molecule synthesis.

- Electrophilic chlorination using NCS or Cl₂ under controlled conditions is effective for selective substitution at the 3-position.

化学反应分析

Types of Reactions

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding ketone or carboxylic acid, while reduction may produce an alcohol or amine .

科学研究应用

Chemical Synthesis and Applications

Building Block in Organic Synthesis

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline serves as a crucial building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows chemists to modify it further to create derivatives with enhanced properties or new functionalities. The compound can be synthesized through various methods, including the condensation of 2,6-dimethoxybenzaldehyde with 3-chlorocinnoline in the presence of a base like potassium carbonate under elevated temperatures in solvents such as ethanol or methanol.

Reactivity and Transformations

The compound undergoes several types of chemical reactions:

- Oxidation : Can be oxidized to yield ketones or carboxylic acids using agents like potassium permanganate.

- Reduction : Can be reduced to alcohols or amines with sodium borohydride.

- Substitution : The chloro group can be substituted with various nucleophiles, allowing for the introduction of different functional groups.

Biological Research Applications

Antimicrobial and Anticancer Properties

Research indicates that this compound exhibits potential antimicrobial and anticancer activities. Studies have shown that this compound can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death. In vitro studies demonstrated its effectiveness against specific cancer cell lines, highlighting its potential as an anticancer agent.

Mechanism of Action

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It may inhibit key enzymes or receptors involved in cellular processes such as proliferation and apoptosis, making it a candidate for further pharmacological studies .

Medicinal Applications

Therapeutic Potential

The compound has been explored for its therapeutic effects in treating various diseases. Its structural similarity to other pharmacologically active compounds positions it as a candidate for developing new drugs targeting central nervous system (CNS) disorders, including anxiety and mood disorders. Specifically, cinnoline derivatives have been noted for their modulatory effects on GABA receptors, which are significant in regulating neuronal excitability and emotional states .

Industrial Applications

Material Development

In industrial settings, this compound is utilized in developing new materials and chemical processes. Its unique properties make it suitable for creating novel compounds that can be applied in various sectors, including pharmaceuticals and agrochemicals .

Case Studies

- In Vitro Studies : A study demonstrated that this compound effectively induced apoptosis in LASCPC-01 cells through caspase activation. This highlights its potential as an anticancer agent.

- In Vivo Studies : Further investigations are required to establish the compound's efficacy in animal models. Such studies would provide insights into its pharmacokinetics and therapeutic potential against various diseases .

作用机制

The mechanism of action of 3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Heterocyclic Analogs

(a) 3-Chloro-4-(2,6-dimethoxyphenyl)isoquinoline

- Structure: Shares identical substituents (Cl at position 3, 2,6-dimethoxyphenyl at position 4) but features an isoquinoline core (benzene fused to pyridine) .

- Molecular formula : C₆H₃ClIN₃ (); however, this formula is inconsistent with the expected structure. Corrected analysis suggests a likely formula of C₁₇H₁₃ClN₂O₂.

- Molecular weight : 279.47 g/mol (as listed, but subject to verification) .

- Availability : CAS 2088945-61-1; supplied in 250 mg quantities at 95% purity .

Key Differences :

- The cinnoline core (two adjacent nitrogen atoms in the pyridazine ring) confers distinct electronic properties compared to the single nitrogen in isoquinoline. This affects solubility, reactivity, and interactions with biological targets.

- Isoquinolines are more commonly associated with natural alkaloids, while cinnolines are synthetic targets for drug discovery .

(b) 3-Chloro-4-(4-chlorophenoxy)aniline (CAS 24900-79-6)

Substituted Aniline Derivatives

(a) 2,6-Dichloro-3,5-dimethoxyaniline (CAS 872509-56-3)

- Structure : Dichloro and dimethoxy substitutions on an aniline backbone.

- Similarity score : 0.85 .

- Role: Potential precursor for dyes or bioactive molecules, differing from cinnoline in lacking a fused heterocyclic system.

(b) 2,4-Dichloro-3-aminophenol hydrochloride (CAS 61693-43-4)

Data Tables for Comparative Analysis

Table 1: Structural and Physical Properties

Table 2: Functional Comparisons

Research Findings and Challenges

- Synthetic Accessibility: The isoquinoline analog has a documented CAS number (2088945-61-1) and commercial availability, suggesting established synthesis routes . In contrast, the cinnoline derivative's data is less comprehensive, possibly indicating it is a newer research target.

- Discrepancies in Reported Data: Molecular formulas in for both cinnoline and isoquinoline derivatives conflict with expected structures.

- Biological Relevance: Chloro and methoxy groups are recurrent in bioactive compounds, as seen in ’s aniline derivatives. These substituents may enhance lipophilicity and target binding in the cinnoline and isoquinoline analogs .

生物活性

3-Chloro-4-(2,6-dimethoxyphenyl)cinnoline is a compound of interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be depicted as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Kinase Inhibition : This compound has shown potential as a kinase inhibitor, particularly against cyclin-dependent kinases (CDKs), which are critical in regulating the cell cycle and have implications in cancer treatment .

- Antiangiogenic Properties : Research indicates that cinnoline derivatives can inhibit vascular endothelial growth factor (VEGF) receptor tyrosine kinase, which is significant in diseases characterized by pathological angiogenesis such as cancer and diabetic retinopathy .

Biological Activities

The following table summarizes the biological activities associated with this compound:

Case Studies and Research Findings

- Anticancer Studies : A preclinical study demonstrated that this compound effectively inhibited the growth of various cancer cell lines by inducing apoptosis through CDK inhibition .

- Antiangiogenic Effects : In vivo studies showed that this compound significantly reduced tumor growth and metastasis in mouse models by inhibiting angiogenesis, suggesting its potential utility in cancer therapy .

- Antiviral Potential : Recent investigations have highlighted the compound's ability to inhibit key viral kinases, showing promise as a therapeutic agent against viral infections such as dengue and influenza .

常见问题

Q. What strategies enhance its selectivity in multi-target drug discovery?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。